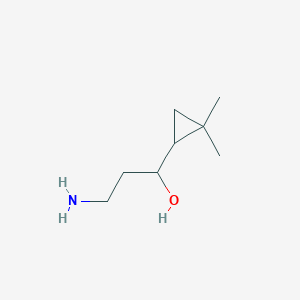
3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol typically involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(2,2-dimethylcyclopropyl)propan-1-ol.
Reduction: Formation of 3-amino-1-(2,2-dimethylcyclopropyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules, thereby influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-amine
- 3-Oxo-1-(2,2-dimethylcyclopropyl)propan-1-ol
- 3-(2,2-Dimethylcyclopropyl)propan-1-ol
Uniqueness
3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its cyclopropyl ring imparts rigidity to the molecule, making it a valuable scaffold in the design of bioactive compounds .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-amino-1-(2,2-dimethylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-6(8)7(10)3-4-9/h6-7,10H,3-5,9H2,1-2H3 |
Clé InChI |
RVDQDMWVRDHUQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


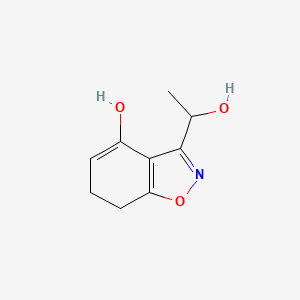
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)

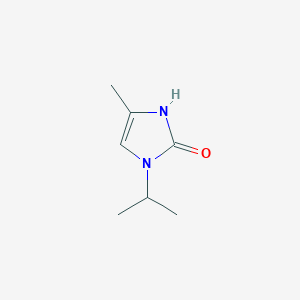
![tert-Butyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13234974.png)
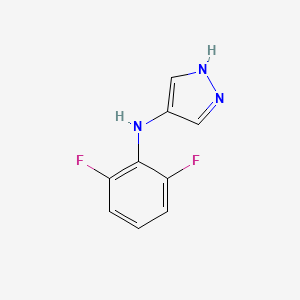
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
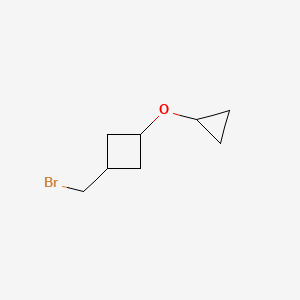
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)

![1-[(4-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13235014.png)
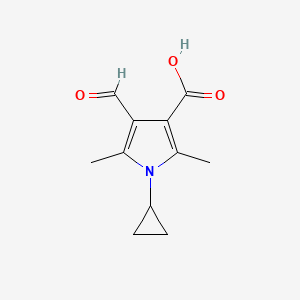
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
